molecular formula C22H23N3O3 B2656832 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1107708-92-8

3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2656832
CAS RN: 1107708-92-8
M. Wt: 377.444
InChI Key: SDVDMCJNYDCSBA-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenylpropanoyl group, a pyrrolidinyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The methoxyphenyl and phenylpropanoyl groups are aromatic rings, which may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in nucleophilic substitution reactions, while the methoxyphenyl and phenylpropanoyl groups might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group might increase its solubility in polar solvents .

Scientific Research Applications

Organic Electronics and Material Science

Oxadiazole derivatives have been investigated for their potential use in organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The study by Wang et al. (2001) demonstrates the synthesis and application of bis(1,3,4-oxadiazole) systems in fabricating LEDs, highlighting their efficiency in electron-injection/hole-blocking layers. This research signifies oxadiazoles' role in enhancing the performance and efficiency of OLEDs, contributing to advancements in display and lighting technologies (Wang et al., 2001).

Antimicrobial and Antioxidant Properties

Oxadiazole compounds have been synthesized and analyzed for their antimicrobial and antioxidant activities. Anusevičius et al. (2015) explored the antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments. These compounds exhibited moderate activity against various microorganisms and showed potential as antioxidant agents, indicating their usefulness in developing new antimicrobial and antioxidant therapies (Anusevičius et al., 2015).

Anticancer Research

The incorporation of oxadiazole rings into molecular structures has been investigated for potential anticancer applications. Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, which led to the identification of a 1,2,4-oxadiazole compound showing activity against breast and colorectal cancer cell lines. This research highlights the potential of oxadiazole derivatives as anticancer agents and their role in inducing apoptosis, a key mechanism in cancer treatment (Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Bouklah et al. (2006) examined the inhibitive properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel corrosion in sulfuric acid media. Their study demonstrates the high efficiency of oxadiazole compounds in protecting metal surfaces from corrosion, suggesting their application in industrial maintenance and preservation (Bouklah et al., 2006).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Further studies could focus on synthesizing this compound and characterizing its properties. If it’s intended to be a drug, testing its biological activity and toxicity would be important next steps .

properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-18-12-10-17(11-13-18)21-23-22(28-24-21)19-8-5-15-25(19)20(26)14-9-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVDMCJNYDCSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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